7-(2-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
7-(2-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the thiazolo[3,2-a]pyridine family
Preparation Methods
The synthesis of 7-(2-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with 4-methylacetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with thiourea and subsequent reactions to form the desired thiazolo[3,2-a]pyridine scaffold . Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antinociceptive activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyridine derivatives, such as those with different substituents on the thiazole or pyridine rings. These compounds may share similar biological activities but can differ in their potency, selectivity, and pharmacokinetic properties. For example, compounds with electron-withdrawing groups may exhibit higher activity in certain assays compared to those with electron-donating groups .
Properties
Molecular Formula |
C21H17FN2O2S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
7-(2-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C21H17FN2O2S/c1-13-6-8-14(9-7-13)21(26)12-27-20-17(11-23)16(10-19(25)24(20)21)15-4-2-3-5-18(15)22/h2-9,16,26H,10,12H2,1H3 |
InChI Key |
JNKMZEXSXDWIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=CC=C4F)C#N)O |
Origin of Product |
United States |
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